molecular formula C18H21N7O B2385890 (4-Methoxyphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine CAS No. 946289-54-9

(4-Methoxyphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine

Cat. No.: B2385890
CAS No.: 946289-54-9
M. Wt: 351.414
InChI Key: LALWRWCNPGBVII-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine is a chemical compound that has garnered attention in the field of medical research due to its potential therapeutic effects. This compound is known for its complex structure, which includes a methoxyphenyl group, a methylpiperazinyl group, and a pteridinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxyphenylamine with 2-chloro-4-methylpiperazine under controlled conditions to form the intermediate product. This intermediate is then reacted with pteridine derivatives to yield the final compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvent extraction and crystallization are commonly used to purify the compound .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine undergoes various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The pteridinyl group can be reduced under specific conditions.

    Substitution: The methylpiperazinyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced pteridinyl derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

(4-Methoxyphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which can lead to therapeutic effects. For example, it may inhibit acetylcholinesterase, thereby increasing acetylcholine levels in the brain and improving cognitive function.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxyphenyl)piperazine: Shares the methoxyphenyl and piperazine groups but lacks the pteridinyl group.

    (4-Methylpiperazinyl)pteridine: Contains the piperazine and pteridine groups but lacks the methoxyphenyl group.

Uniqueness

(4-Methoxyphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine is unique due to its combination of methoxyphenyl, methylpiperazinyl, and pteridinyl groups, which confer specific chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound in scientific research.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O/c1-24-9-11-25(12-10-24)18-22-16-15(19-7-8-20-16)17(23-18)21-13-3-5-14(26-2)6-4-13/h3-8H,9-12H2,1-2H3,(H,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALWRWCNPGBVII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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